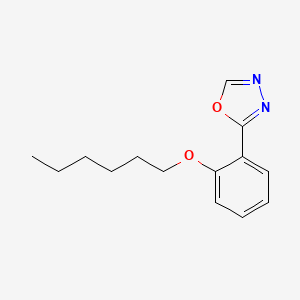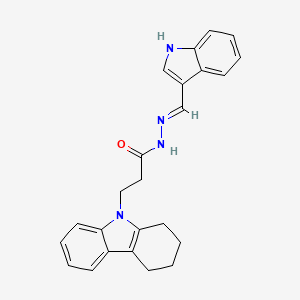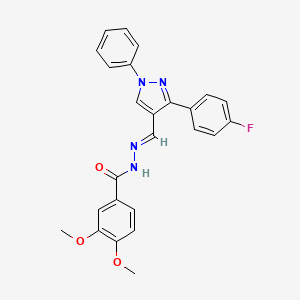![molecular formula C13H11N5S2 B15084675 4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B15084675.png)
4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a unique combination of a thienyl group, a pyridyl group, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 4-amino-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in π-π stacking interactions, which can modulate the activity of its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione
- **4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thiol
- **4-[(5-methyl-2-thienyl)methyleneamino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-sulfone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability under various conditions.
Eigenschaften
Molekularformel |
C13H11N5S2 |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N5S2/c1-9-2-3-11(20-9)8-15-18-12(16-17-13(18)19)10-4-6-14-7-5-10/h2-8H,1H3,(H,17,19)/b15-8+ |
InChI-Schlüssel |
LDKUMEMJKJMGBA-OVCLIPMQSA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Kanonische SMILES |
CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
Löslichkeit |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-4-(methylsulfanyl)butanoic acid](/img/structure/B15084604.png)
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B15084612.png)
![[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate](/img/structure/B15084620.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B15084637.png)


![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15084647.png)
![ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15084653.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15084658.png)
![3-(4-Isobutylphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15084662.png)
![N-(2,6-Dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B15084669.png)
